(2,3-Dihydroxypropyl)trimethylammonium chloride
Overview
Description
Synthesis Analysis
The synthesis of (2,3-Dihydroxypropyl)trimethylammonium chloride often involves the reaction of epichlorohydrin with trimethylammonium chloride in aqueous systems. The most common synthesis route is through the reaction of epichlorohydrin with trimethylammonium chloride, yielding the desired product along with by-products from side reactions. The quality of the final product can significantly depend on the control of impurities and reaction conditions. Advances in the synthesis methods have been reviewed, emphasizing the need for rigid control over impurity contents to upgrade product quality (Li Hui, 2003).
Molecular Structure Analysis
The molecular structure of (2,3-Dihydroxypropyl)trimethylammonium chloride has been examined through various spectroscopic techniques. Investigations into its structure in the vapor phase have shed light on its geometric configuration and electronic properties, providing insights into its reactivity and interactions with other molecules (A. Legon & C. Rego, 1989).
Chemical Reactions and Properties
This compound participates in various chemical reactions, highlighting its versatility as a reactant. Its reactivity with O- and C-nucleophiles has been studied, demonstrating its potential in synthesizing 2-substituted pyrimidines and other heterocyclic compounds. These reactions underscore its utility in organic synthesis and the development of novel compounds with potential applications in various domains (V. V. Dovlatyan, K. A. Eliazyan, & V. A. Pivazyan, 2001).
Physical Properties Analysis
The physical properties of (2,3-Dihydroxypropyl)trimethylammonium chloride, such as solubility, phase behavior, and thermal stability, have been characterized using techniques like capillary electrophoresis. These properties are crucial for its application in various industrial processes and products (V. Goclik, Susanne Stach, & P. Mischnick, 2004).
Chemical Properties Analysis
The chemical properties of (2,3-Dihydroxypropyl)trimethylammonium chloride, including its reactivity, stability, and interactions with other substances, have been extensively studied. Investigations into its adsorption mechanism on montmorillonite surfaces have provided valuable insights into its effectiveness as a clay mineral hydration inhibitor, highlighting its potential in the design of high-performance inhibitors (Zong-xian Yang et al., 2018).
Scientific Research Applications
Capillary Electrophoresis Application
(2,3-Dihydroxypropyl)trimethylammonium chloride, along with its related compounds, is analyzed using Capillary Electrophoresis (CE), a technique effective in complex matrices. This method, compared to ion-pair HPLC, provides accurate results for these compounds, highlighting its analytical application in scientific research (Goclik, Stach, & Mischnick, 2004).
Synthesis Methods and Industrial Applications
Research on 3-chloro-2-hydroxypropyltrimethylammonium chloride, a compound related to (2,3-Dihydroxypropyl)trimethylammonium chloride, has introduced several synthesis methods, including the organic solvent method. Its applications extend to petroleum exploitation, environmental protection, and papermaking (Wang Qing-jun, 2006).
Plant Growth Substance
(2,3-Dihydroxypropyl)trimethylammonium chloride's structural analog, (2-Chloroethyl) Trimethylammonium Chloride, has been studied as a plant growth substance. It shows potential in altering growth patterns in wheat, leading to shorter, thicker stems. This suggests possible agricultural applications (Tolbert, 1960).
Radioactive Labeling in Pharmacokinetics
This compound is utilized in radioactive labeling to study the pharmacokinetics of potential antirheumatic drugs, underscoring its significance in drug development research (Giraud et al., 2000).
Antimicrobial Applications
The compound has been studied for its incorporation into cotton fibers, demonstrating significant antimicrobial effects against common pathogens. This suggests its potential in developing antimicrobial textiles and related applications (Liu, Liu, Ren, & Huang, 2014).
Cationization of Polysaccharides
Its role in the cationization of polysaccharides, leading to diverse industrial applications in areas like water treatment and food industry, is significant. This involves modifying polysaccharides with 2-hydroxy-3-(trimethylammonium)propyl groups (Prado & Matulewicz, 2014).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydroxypropyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2.ClH/c1-7(2,3)4-6(9)5-8;/h6,8-9H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRQRFIVCMIJJE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CO)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052766 | |
Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(2,3-Dihydroxypropyl)trimethylammonium chloride | |
CAS RN |
34004-36-9 | |
Record name | (2,3-Dihydroxypropyl)trimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34004-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroxypropyltrimonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034004369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROXYPROPYLTRIMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5RP514IX5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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